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3,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Epigenetics Histone Demethylase KDM4C/JMJD2C Inhibition

3,5-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005301-38-1) is a synthetic tetrahydroquinoline-benzamide hybrid with the molecular formula C21H24N2O2 and a molecular weight of 350.46 g/mol. The compound features a 3,5-dimethylbenzamide moiety linked to the 7-position of a 1,2,3,4-tetrahydroquinoline core, which is N-acylated with an isobutyryl (2-methylpropanoyl) group.

Molecular Formula C22H26N2O2
Molecular Weight 350.462
CAS No. 1005301-38-1
Cat. No. B2470023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS1005301-38-1
Molecular FormulaC22H26N2O2
Molecular Weight350.462
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C
InChIInChI=1S/C22H26N2O2/c1-14(2)22(26)24-9-5-6-17-7-8-19(13-20(17)24)23-21(25)18-11-15(3)10-16(4)12-18/h7-8,10-14H,5-6,9H2,1-4H3,(H,23,25)
InChIKeyPROUXMPLGSRAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005301-38-1): Core Identity and Procurement Baseline


3,5-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005301-38-1) is a synthetic tetrahydroquinoline-benzamide hybrid with the molecular formula C21H24N2O2 and a molecular weight of 350.46 g/mol [1]. The compound features a 3,5-dimethylbenzamide moiety linked to the 7-position of a 1,2,3,4-tetrahydroquinoline core, which is N-acylated with an isobutyryl (2-methylpropanoyl) group [1]. Its only publicly disclosed biological activity is inhibition of the human histone lysine demethylase KDM4C (JMJD2C), with an enzymatic IC50 of 200 nM [2]. This compound serves as a chemical probe scaffold within the JMJD2 demethylase family and is primarily sourced from screening compound libraries for epigenetic target evaluation [2].

KDM4C (JMJD2C) demethylase probe scaffold
Sourced from epigenetic screening compound libraries
Supports biochemical KDM4C assay development

Why Generic Substitution of 3,5-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Is Scientifically Unreliable


Generic substitution among tetrahydroquinoline-benzamide analogs fails because even single-position modifications to the core scaffold produce quantifiably divergent properties. The methylation pattern on the benzamide ring dictates binding orientation: the 3,5-dimethyl substitution profile generates a distinct steric footprint compared to the 3,4-dimethyl regioisomer (CAS 1005301-56-3), which has a different Connolly solvent-accessible surface area [1]. The N-acyl group on the tetrahydroquinoline ring functions as a selectivity determinant — replacing the isobutyryl group with a thiophene-2-sulfonyl group (CAS 898448-00-5) fundamentally alters hydrogen-bond acceptor/donor topology and changes the molecular weight from 350.46 Da to 426.55 Da (+76.09 Da, a 21.7% increase), inevitably affecting membrane permeability, solubility, and target occupancy kinetics [2]. These structural variations preclude reliable cross-compound extrapolation of either potency or selectivity profiles .

Regioisomeric methylation shift

3,4-Dimethyl regioisomer (CAS 1005301-56-3) alters benzamide steric footprint, potentially shifting KDM4C binding orientation.

Acyl group modification

Replacing isobutyryl with thiophene-2-sulfonyl (CAS 898448-00-5) changes H-bond topology and may shift selectivity and permeability profiles.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005301-38-1)


KDM4C Enzymatic Potency: Target Compound vs. Structurally-Untested In-Class Analogs

The target compound demonstrates an enzymatic IC50 of 200 nM against the purified catalytic domain of human KDM4C in a biochemical RFMS assay using a trimethylated peptide substrate [1]. By contrast, the closely related 3,4-dimethyl regioisomer (CAS 1005301-56-3) has no reported KDM4C activity data in any public database, meaning its potency against this target is uncharacterized and cannot be assumed [2]. This constitutes a positive data presence versus data absence distinction: 1005301-38-1 has a confirmed, quantitative activity anchor, whereas key structural analogs are functionally silent at this target.

KDM4C IC50 vs. Regioisomer
Reported
200 nM (target)
Analog: no data reported
Supports KDM4C assay selection; analog activity uncharacterized.
Biochemical RFMS assay, recombinant KDM4C.
Epigenetics Histone Demethylase KDM4C/JMJD2C Inhibition

Enzyme-to-Cell Activity Drop-off: Quantified Translational Gap as a Selection Criterion

The target compound exhibits an enzymatic IC50 of 200 nM against recombinant KDM4C but an IC50 of 10,000 nM in a cellular context (U2OS cells expressing full-length KDM4C, measuring H3K9Me3 demethylation after 24 h) [1]. This represents a 50-fold potency shift from biochemical to cellular assay conditions, quantitatively benchmarking the translational gap for this scaffold. This shift reflects the compound's combined properties of cell permeability, intracellular stability, and target engagement within the chromatin environment. No comparable enzyme-to-cell potency data are publicly available for the 3,4-dimethyl, thiophene-2-sulfonyl, or furan-2-carbonyl analogs, making this cellular potency benchmark unique to 1005301-38-1 [2].

Enzyme-to-cell potency shift
Assay context
50×
200 nM biochem → 10,000 nM cellular
Reports 50-fold shift from biochemical to cellular KDM4C assay; supports cell-based experimental design.
U2OS cells, H3K9Me3, 24 h.
Cellular Target Engagement Cell Permeability KDM4C Cellular Assay

Molecular Weight and Physicochemical Differentiation from Closest Analogs

The target compound has a molecular weight of 350.46 Da (C21H24N2O2), placing it within the lower range among its closest analogs [1]. The 3,4-dimethyl regioisomer (CAS 1005301-56-3) has a molecular weight of 422.50 Da (C23H22N2O4S), which is +72.04 Da (20.6% heavier), while the thiophene-2-sulfonyl analog (CAS 898448-00-5) weighs 426.55 Da (C22H22N2O3S2), a +76.09 Da increase (21.7% heavier) [2][3]. According to Lipinski's Rule of Five, molecular weight below 500 Da is generally favorable for oral bioavailability, but a 20% reduction relative to close analogs meaningfully shifts the probability of achieving favorable absorption and permeability characteristics. The furan-2-carbonyl analog (CAS 1005301-95-0) has a molecular weight of 410.50 Da (C22H22N2O4S), +60.04 Da heavier than the target . Among these four analogs, 1005301-38-1 is the lightest by a margin of ≥60 Da.

MW: Target vs. Analogs
Class-level
350.46 Da
vs. 410.5–426.6 Da (analogs)
Lighter than closest commercially available analogs; contributes to lead-like property profile.
Class-level inference for permeability.
Drug-likeness Physicochemical Properties Molecular Weight

Recommended Application Scenarios for 3,5-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005301-38-1)


Biochemical KDM4C/JMJD2C Inhibitor Screening and Assay Validation

Use 1005301-38-1 as a reference inhibitor for KDM4C biochemical assays. Its enzymatic IC50 of 200 nM provides a validated activity benchmark for calibrating assay performance and for comparing novel KDM4C inhibitor candidates [1]. The compound's confirmed activity eliminates the need to empirically screen structurally similar analogs that lack any published KDM4C data.

Epigenetic Chemical Probe Development: JMJD2 Family Selectivity Profiling

Deploy 1005301-38-1 as a starting scaffold for developing JMJD2-family selective probes. The 3,5-dimethylbenzamide substitution pattern, combined with the isobutyryl N-acyl group, defines a chemotype distinct from 3,4-dimethyl, sulfonamide, and sulfonyl-containing analogs [2][3]. Structure-activity relationship (SAR) exploration around this scaffold can leverage the known 50-fold enzyme-to-cell potency gap as a baseline for optimizing cellular activity.

Medicinal Chemistry Lead Optimization with Favorable Physicochemical Starting Point

Select 1005301-38-1 as a lead-like starting scaffold for medicinal chemistry programs requiring molecular weight below 400 Da. At 350.46 Da, it is 60–76 Da lighter than its closest commercially available analogs, providing greater headroom for property-preserving functionalization before exceeding Lipinski thresholds [4]. This is particularly relevant for CNS-targeted programs or any indication requiring stringent physicochemical property constraints.

Application
Selection Property
Validation Focus
Biochemical KDM4C assay reference
Reported KDM4C enzymatic activity context
Enzymatic assay calibration and inhibitor comparison
JMJD2 family selectivity profiling
Distinct 3,5-dimethyl/isobutyryl chemotype
SAR exploration against JMJD2 isoforms
Lead-like scaffold optimization
Lower molecular weight profile
Physicochemical property benchmarking
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